N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
Description
This compound features a benzothiazole core linked to a triazole ring via a thioether bridge. The triazole is substituted with a 4-bromophenyl group and a methyl-furan-2-carboxamide moiety. The benzothiazole and triazole motifs are known for their pharmacological relevance, while the bromophenyl group may enhance lipophilicity and binding affinity through hydrophobic interactions .
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-bromophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN6O3S2/c24-14-7-9-15(10-8-14)30-19(12-25-21(32)17-5-3-11-33-17)28-29-23(30)34-13-20(31)27-22-26-16-4-1-2-6-18(16)35-22/h1-11H,12-13H2,(H,25,32)(H,26,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMKQFJRZBJIOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)CNC(=O)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound characterized by a unique combination of functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Structure and Properties
The compound features several key structural components:
- Benzo[d]thiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer properties.
- Triazole ring : This heterocyclic structure is associated with a variety of biological activities, including antifungal and anticancer effects.
- Furan and carboxamide groups : These contribute to the compound's overall reactivity and potential interactions with biological targets.
The molecular formula of the compound is C22H20BrN5O3S, with a molecular weight of approximately 544.65 g/mol. The presence of bromine in the structure may enhance its biological activity due to the electron-withdrawing effects that can influence binding interactions with biological targets.
Antimicrobial Activity
Preliminary studies suggest that compounds containing benzo[d]thiazole and triazole moieties exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated efficacy against various pathogens, including bacteria and fungi. The mechanism of action is thought to involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that compounds with similar scaffolds can inhibit the proliferation of various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that the thiazole and triazole rings are crucial for cytotoxic activity .
Case Studies
- Cytotoxicity Assays : In a study evaluating the cytotoxic effects of similar compounds on cancer cell lines, it was found that derivatives containing the benzo[d]thiazole scaffold exhibited IC50 values in the low micromolar range against A549 (lung adenocarcinoma) and MCF7 (breast cancer) cell lines. This suggests that modifications to the core structure can significantly enhance biological activity .
- Molecular Docking Studies : Molecular docking simulations have indicated that this compound can effectively bind to targets such as DNA topoisomerase and protein kinases, which are critical in cancer therapy . These interactions suggest a potential mechanism through which the compound exerts its anticancer effects.
Summary of Biological Activities
Scientific Research Applications
Preliminary studies suggest that this compound exhibits significant biological activity:
- Antimicrobial Properties : The presence of the benzo[d]thiazole and triazole moieties indicates potential antimicrobial effects against various pathogens .
- Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell lines. For instance, derivatives of thiazoles and triazoles have been tested for their cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma), demonstrating significant selectivity and potency .
- Enzyme Inhibition Studies : Interaction studies have shown that compounds with similar structures can effectively bind to various biological targets, indicating their potential as enzyme inhibitors in therapeutic applications .
Case Study 1: Anticancer Activity
A study evaluated a series of thiazole derivatives against A549 and U251 cell lines. The most active compound demonstrated an IC50 value of 23.30 µM against A549 cells, indicating strong anticancer potential attributed to the presence of specific functional groups .
Case Study 2: Antimicrobial Evaluation
Research on related compounds revealed that derivatives containing benzo[d]thiazole exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The 4-bromophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The bromine atom acts as a leaving group, enabling replacement with nucleophiles such as amines, alkoxides, or thiols.
This reactivity is critical for modifying the compound’s aromatic segment to tune electronic or steric properties .
Oxidation of the Thioether Linkage
The thioether (-S-) group connecting the benzo[d]thiazole and triazole rings is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | RT, acetic acid | Sulfoxide (major product) |
| m-CPBA | DCM, 0°C | Sulfone (quantitative yield) |
Sulfone formation enhances metabolic stability but reduces solubility in nonpolar solvents.
Hydrolysis of Amide Bonds
The benzamide and furan carboxamide groups hydrolyze under acidic or basic conditions, yielding carboxylic acids or salts.
| Conditions | Site of Hydrolysis | Product |
|---|---|---|
| 6M HCl, reflux | Benzamide | Free benzoic acid derivative |
| NaOH (1M), ethanol | Furan carboxamide | Sodium carboxylate |
Hydrolysis kinetics depend on steric hindrance, with the furan carboxamide hydrolyzing faster due to reduced steric bulk.
Cyclization Reactions
The triazole and thioether moieties participate in intramolecular cyclization, forming fused heterocycles.
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| PCl₅, POCl₃ | 100°C, 12h | Thiazolo-triazolo-oxazine | Dehydration and ring closure |
| Cu(I)-catalyzed | DMF, 120°C | Triazole-fused thiazine | Radical-mediated cyclization |
Cyclized products show enhanced rigidity, potentially improving target binding affinity .
Alkylation and Acylation at Triazole Nitrogen
The triazole ring’s N-H site undergoes alkylation or acylation to introduce functional groups.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide, K₂CO₃ | DMF, 60°C | N-Methyltriazole derivative | 85% |
| Acetyl chloride | Pyridine, RT | N-Acetylated triazole | 78% |
Alkylation increases lipophilicity, impacting membrane permeability.
Metal-Catalyzed Cross-Coupling
The bromophenyl group participates in palladium-catalyzed cross-coupling reactions.
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Aryl amine adducts |
These reactions enable diversification of the aryl segment for structure-activity relationship (SAR) studies .
Interaction with Biological Nucleophiles
In biological systems, the compound reacts with cysteine residues or glutathione via its electrophilic sites.
| Target | Interaction Site | Biological Consequence |
|---|---|---|
| Cysteine proteases | Thioether or triazole | Enzyme inhibition |
| Glutathione | Bromophenyl group | Detoxification (conjugation) |
Such interactions underpin its antimicrobial and cytotoxic activities .
Photochemical Reactivity
UV irradiation induces homolytic cleavage of the C-Br bond, generating aryl radicals.
| Conditions | Product | Application |
|---|---|---|
| UV (254 nm), THF | Aryl radical intermediates | Polymerization initiators |
Radical recombination products have been characterized via ESR spectroscopy.
Key Structural Insights from Reactivity Studies
-
Electron-withdrawing bromine activates the phenyl ring for electrophilic substitution but deactivates it for NAS without strong directing groups .
-
Triazole N-H is more nucleophilic than the benzamide NH, favoring selective alkylation.
-
Thioether oxidation proceeds via a radical mechanism, as evidenced by ESR trapping experiments .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of molecules, including benzothiazole-carboxamides, triazole-thioethers, and halogenated aryl derivatives. Key comparisons are outlined below:
Key Observations:
Electron-withdrawing groups (e.g., Br, Cl) on aryl rings are associated with improved stability and target binding in benzothiazole derivatives .
Synthetic Efficiency :
- Yields for analogous compounds (e.g., 70% for 4g) suggest that the target’s synthesis may require optimization, particularly in steps involving thioether formation or triazole functionalization .
Spectroscopic Trends :
- IR spectra consistently show ν(C=O) bands near 1660–1680 cm⁻¹ for carboxamide groups, while ν(C=S) in triazole-thiones appears at ~1247–1255 cm⁻¹, aiding structural confirmation .
Physicochemical and Drug-Likeness Comparison
Table 2: Physicochemical Properties
Key Observations:
- The target compound’s high molecular weight (>500) and logP (~3.5) may limit oral bioavailability, necessitating formulation strategies .
- Smaller analogues (e.g., 561295-12-3) comply with Lipinski’s rules, suggesting better drug-likeness .
Research Implications
- Structural Optimization : Replacing the 4-bromophenyl group with smaller halogens (e.g., F) or modifying the thioether bridge could improve solubility and compliance with drug-likeness criteria.
- Biological Screening : Prioritize assays for antimicrobial or kinase inhibition activity, given the prevalence of benzothiazole and triazole motifs in such targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
